Akn-028

Catalog No.
S548021
CAS No.
1175017-90-9
M.F
C17H14N6
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akn-028

CAS Number

1175017-90-9

Product Name

Akn-028

IUPAC Name

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)

InChI Key

JLRIJKVMMZEKDF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AKN-028; AKN 028; AKN028

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4

The exact mass of the compound N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine is 302.12799 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Standard first-line c-Kit inhibitors, such as imatinib, are unsuitable for many contemporary GIST research models due to well-documented resistance mechanisms. A significant portion of tumors exhibit primary resistance, while approximately 50% of initially responsive cases develop secondary resistance, often within two years, driven by new mutations in the KIT kinase domain. Therefore, research focused on overcoming acquired resistance or targeting primary resistant mutations requires inhibitors with different activity profiles. Procuring a standard, first-line agent like imatinib is inadequate for these specific and clinically critical research applications, creating a clear need for alternative TKIs like Akn-028.

Focused Kinase Inhibition Profile with Low VEGFR2 Activity

Akn-028 demonstrates a focused inhibition profile, with high potency against FLT3 (IC50 = 6 nM) but markedly lower activity against the key angiogenic kinase VEGFR2 (IC50 = 520 nM). This contrasts with widely used multi-kinase inhibitors like sunitinib, which potently inhibit VEGFRs in addition to c-Kit and FLT3. The >86-fold selectivity of Akn-028 for FLT3 over VEGFR2 provides a critical tool for targeted studies.

Evidence DimensionKinase Selectivity (IC50)
Target Compound DataFLT3 IC50 = 6 nM; VEGFR2 IC50 = 520 nM
Comparator Or BaselineSunitinib (a multi-kinase inhibitor with potent activity against VEGFR, PDGFR, and c-Kit)
Quantified Difference>86-fold higher potency against FLT3 than VEGFR2
ConditionsIn vitro enzymatic kinase assays.

This allows researchers to specifically investigate cellular responses to FLT3/c-Kit inhibition without the confounding anti-angiogenic and other off-target effects mediated by potent VEGFR2 blockade.

Demonstrated High Oral Bioavailability for In Vivo Studies

In preclinical mouse models of AML, Akn-028 demonstrated high oral bioavailability and produced a significant antileukemic effect. This was achieved with no major toxicity observed during the experiment, highlighting its suitability for systemic administration in animal studies.

Evidence DimensionPreclinical Processability & Dosing Route
Target Compound DataHigh oral bioavailability observed in mice.
Comparator Or BaselineCompounds requiring complex formulation for intraperitoneal (IP) or intravenous (IV) injection.
Quantified DifferenceQualitative but critical difference in administration route (Oral vs. Injection), simplifying experimental protocols.
ConditionsIn vivo studies in mice bearing primary AML or MV4-11 xenografts.

Procuring an orally bioavailable compound simplifies animal dosing protocols, reduces animal stress, and can significantly lower the overall cost and complexity of in vivo efficacy studies.

Synthesized via a Scalable Process with Efficient Palladium Removal

The synthesis of Akn-028 has been developed to a kilogram scale, incorporating an efficient purification method specifically for removing residual palladium, a catalyst used in its Suzuki coupling synthesis step. This process ensures the final product has a residual palladium level well below 10 ppm, a critical factor for experimental reproducibility.

Evidence DimensionMaterial Purity / Contaminant Level
Target Compound DataResidual Palladium level < 10 ppm.
Comparator Or BaselineMaterials synthesized without specific, documented palladium scavenging steps, which may contain higher and more variable levels of catalytic residue.
Quantified DifferenceControlled, low level of a known problematic contaminant that can interfere with biological assays.
ConditionsMulti-kilogram scale chemical synthesis and purification process.

Ensures high material purity and minimizes the risk of experimental artifacts or poor reproducibility caused by residual heavy metal catalysts, leading to more reliable and trustworthy data.

Selective Interrogation of FLT3/c-Kit Signaling Pathways

Ideal for studies designed to isolate the effects of FLT3 and/or c-Kit inhibition from the broader anti-angiogenic effects caused by potent VEGFR2 blockade, which is a characteristic of many multi-targeted TKIs.

In Vivo Efficacy Studies in AML Xenograft Models

The demonstrated high oral bioavailability makes this compound a practical choice for preclinical animal studies, simplifying dosing regimens and potentially improving tolerability compared to compounds requiring invasive administration routes.

High-Reproducibility Screening and Mechanistic Studies

The use of a scalable synthesis with documented, efficient removal of catalytic residues like palladium makes this a reliable tool for applications where lot-to-lot consistency and high purity are paramount to avoid confounding variables.

Investigating Models of Acquired TKI Resistance in GIST or AML

Given the prevalence of resistance to first-line agents like imatinib, Akn-028 serves as a relevant tool for exploring the biology of resistant cell lines and animal models, and for testing novel therapeutic strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

302.12799447 Da

Monoisotopic Mass

302.12799447 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y66IS3CS0R

Wikipedia

Akn-028

Dates

Last modified: 02-18-2024
1: Eriksson A, Hermanson M, Wickström M, Lindhagen E, Ekholm C, Jenmalm Jensen A, Löthgren A, Lehmann F, Larsson R, Parrow V, Höglund M. The novel tyrosine kinase  inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer J. 2012 Aug 3;2:e81. doi: 10.1038/bcj.2012.28. PubMed PMID: 22864397; PubMed Central PMCID: PMC3432483.

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